molecular formula C11H12BrNO3S B14915161 2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B14915161
M. Wt: 318.19 g/mol
InChI Key: BGZKJKROCSJTBC-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid (CAS: 42943-68-0) is a sulfanyl acetic acid derivative featuring a 4-bromo-2-methylphenyl substituent linked via a carbamoyl methyl group . Its molecular formula is C₁₀H₁₀BrNO₃S, with a molar mass of 304.21 g/mol.

Properties

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

2-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C11H12BrNO3S/c1-7-4-8(12)2-3-9(7)13-10(14)5-17-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)

InChI Key

BGZKJKROCSJTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid typically involves multi-step organic reactions. One common approach is to start with 4-bromo-2-methylaniline, which undergoes acylation to form the corresponding amide. This intermediate is then subjected to a thiolation reaction to introduce the thioacetic acid group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid":

Chemical Information

  • Name: 2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is also referred to as 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetic acid .
  • Formula: The molecular formula is C9H9BrO3 .
  • Molecular Weight: The molecular weight is 253.32 g/mol .

Potential Applications

  • The compound 2-[[2-[[(4-bromo-2,6-difluorophenyl)-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid and other related chemical compounds, such as 2-[[2-[[(4-bromo-2-fluoro-5-methylphenyl)-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid, may be used as ureaglucokinase activators for treating type 2 diabetes .
  • Other related compounds include:
    • 2-[[2-[[(4-bromo-2-methylphenyl)-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid
    • 2-[[2-[[(4-bromo-3-chloro-2-fluorophenyl)-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid
    • 2-[[2-[[(4-bromo-3-methoxyphenyl)-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid
    • 2-[[2-[[(4-bromo-3-methylphenyl)-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid
    • 2-[[2-[[(4-bromophenyl)-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid
    • 2-[[2-[[(4-chloro-2-fluorophenyl)-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid
    • 2-[[2-[[[4-bromo-3-(trifluoromethoxy)phenyl]-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid
    • 2-[[2-[[[4-chloro-2-(trifluoromethyl)phenyl]-(cyclopentylmethyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid

Safety Information

  • 2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is harmful if swallowed and causes skin irritation .

Additional Compounds

  • [(4-methoxyphenyl)carbamoyl]methyl 2-[(4-bromo-2-methylphenyl)sulfanyl]acetate
  • ({3-[(azepan-2-ylidene)sulfamoyl]phenyl}carbamoyl)methyl 2-[(4-bromo-2-methylphenyl)sulfanyl]acetate
  • [(2-cyanoethyl)(phenyl)carbamoyl]methyl 2-[(4-bromo-2-methylphenyl)sulfanyl]acetate
  • 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid

Mechanism of Action

The mechanism of action of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo group and the thioacetic acid moiety allows the compound to form covalent bonds with target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with variations in substituents and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents Functional Groups Predicted pKa
2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid (42943-68-0) C₁₀H₁₀BrNO₃S 304.21 4-Bromo-2-methylphenyl Sulfanyl, Carboxylic Acid Not reported
2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid (338421-43-5) C₁₁H₁₁Cl₂NO₃S 308.18 2,4-Dichlorophenyl Sulfanyl, Carboxylic Acid 3.65
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid (1016777-89-1) C₁₀H₁₀BrNO₅S 336.16 4-Bromophenyl Sulfonyl, Carboxylic Acid Not reported
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid C₁₁H₁₃NO₃S 239.29 4-Methylphenyl Sulfanyl, Carboxylic Acid Not reported
Structural Variations and Electronic Effects
  • The 2,4-dichlorophenyl analog exhibits stronger electron withdrawal (Cl), likely increasing acidity (pKa = 3.65) compared to the main compound. The 4-bromophenyl sulfonyl derivative replaces the sulfanyl with a sulfonyl group (–SO₂–), enhancing electron withdrawal and acidity. The 4-methylphenyl analog lacks halogen substituents, reducing electron withdrawal and increasing lipophilicity.
  • Functional Group Differences :

    • Sulfanyl vs. Sulfonyl : Sulfonyl groups (–SO₂–) are stronger electron-withdrawing groups than sulfanyl (–S–), which may lower pKa and increase oxidative stability .
Physicochemical Properties
  • Acidity : The dichlorophenyl analog’s pKa of 3.65 suggests moderate acidity, driven by electron-withdrawing Cl substituents. The main compound’s acidity is expected to be slightly higher than the methylphenyl analog (due to Br) but lower than the sulfonyl derivative .
  • Molecular Packing : Similar compounds exhibit intermolecular hydrogen bonding (e.g., carboxyl dimerization) and halogen interactions (Br⋯S, 3.48 Å in benzofuran derivatives ), which may influence solubility and crystallinity.

Research Findings and Trends

  • Crystal Engineering : Benzofuran derivatives with sulfanyl groups form centrosymmetric dimers via O–H⋯O hydrogen bonds, a feature likely shared by the main compound .

Biological Activity

2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is a compound with potential biological activity, particularly in pharmacological applications. Understanding its biological properties is crucial for assessing its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a bromo-substituted aromatic ring, a carbamoyl group, and a sulfanyl moiety linked to an acetic acid backbone. Its molecular formula is C10H10BrNO5SC_{10}H_{10}BrNO_5S, with a molecular weight of approximately 279.13 g/mol.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Enzyme Inhibition : The presence of the sulfanyl group may enable interactions with various enzymes, potentially acting as an inhibitor. Studies have shown that similar compounds can inhibit enzymes involved in inflammatory pathways and cancer progression .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could mitigate oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage .

Biological Activity Data

A summary of biological activities associated with compounds structurally related to this compound is presented in the table below:

Activity Description Reference
Enzyme InhibitionInhibits various kinases and phosphatases involved in cancer pathways
Antioxidant PropertiesReduces oxidative stress in cellular models
Anti-inflammatory EffectsModulates inflammatory cytokines and mediators

Case Studies

  • Anti-Cancer Activity : A study involving similar sulfanyl derivatives indicated significant anti-cancer activity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
  • Inflammation Model : In an animal model of inflammation, administration of related compounds resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic role for managing inflammatory diseases .
  • Oxidative Stress Reduction : In vitro studies demonstrated that compounds with similar structures could scavenge free radicals effectively, indicating their potential as therapeutic agents in oxidative stress-related conditions .

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